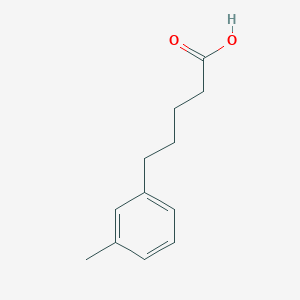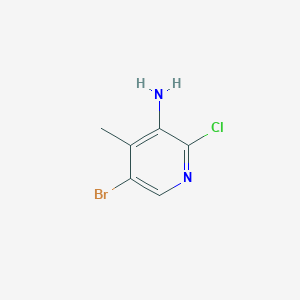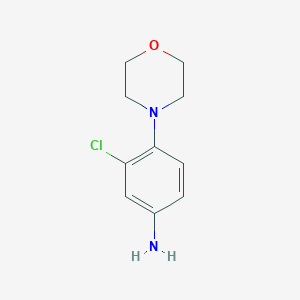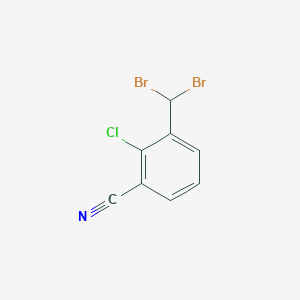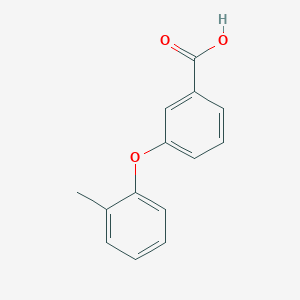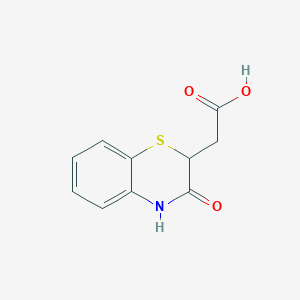![molecular formula C11H18O3 B177578 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene CAS No. 196805-13-7](/img/structure/B177578.png)
5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene is a bicyclic organic compound that has gained significant attention in the field of organic chemistry. It is a versatile compound that has been widely used in various scientific research applications due to its unique chemical structure and properties.2.1]hept-2-ene.
Mechanism of Action
The mechanism of action of 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene is not well understood. However, it is believed that the compound acts as a Lewis acid catalyst in various organic reactions. The compound's unique chemical structure allows it to form stable complexes with various organic molecules, leading to increased reaction rates and yields.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene. However, it has been shown to be non-toxic and non-carcinogenic, making it a safe compound for use in scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene is its versatility. The compound can be used in various scientific research applications, making it a valuable tool for chemists and researchers. Additionally, the compound's high yield and purity make it easy to work with in the laboratory. However, one of the limitations of 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene is its high cost, which may limit its use in some research applications.
Future Directions
There are several future directions for the research and development of 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene. One possible direction is the synthesis of new derivatives of the compound with improved properties and reactivity. Another direction is the exploration of the compound's potential as a chiral auxiliary in asymmetric synthesis. Additionally, the compound's potential as a catalyst in various organic reactions could be further investigated. Overall, the future research and development of 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene hold great promise for the advancement of organic chemistry and scientific research.
Synthesis Methods
The synthesis of 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene involves a multi-step reaction process. The starting material for the synthesis is bicyclo[2.2.1]hept-2-ene, which undergoes a reaction with paraformaldehyde and methanol in the presence of a Lewis acid catalyst to form 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene. The yield of the reaction is typically high, and the purity of the product can be achieved through simple purification techniques.
Scientific Research Applications
5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene has been widely used in various scientific research applications. It has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. The compound has also been used as a reagent in organic synthesis, such as in the synthesis of heterocyclic compounds. Additionally, 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene has been used as a chiral auxiliary in asymmetric synthesis.
properties
IUPAC Name |
5-(trimethoxymethyl)bicyclo[2.2.1]hept-2-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-12-11(13-2,14-3)10-7-8-4-5-9(10)6-8/h4-5,8-10H,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVESJZYRXSGNKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CC2CC1C=C2)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609479 |
Source


|
| Record name | 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
196805-13-7 |
Source


|
| Record name | 5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


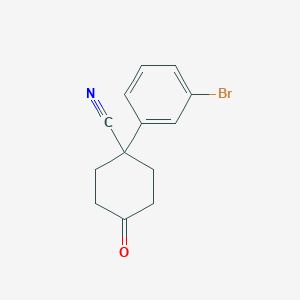
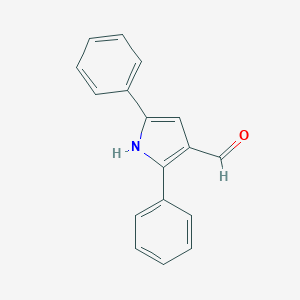
![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-1-carbaldehyde](/img/structure/B177504.png)



